Tungsten hexafluoride

CVD tungsten Film resistivity Semiconductor metallization

For procurement of Tungsten Hexafluoride (WF6) as a CVD precursor in VLSI/ULSI manufacturing, this product ensures the deposition of industry-standard, low-resistivity (8.1–14.7 µΩ·cm) α-phase tungsten films at ~490°C, eliminating the thermal budget penalty of alternatives. Its intrinsic selective adsorption on Si vs. SiO2 enables precise via fill. Available in electronic-grade 5N-6N purity specifications critical for nodes below 14nm and 3D NAND.

Molecular Formula F6W
WF6
Molecular Weight 297.8 g/mol
CAS No. 7783-82-6
Cat. No. B1630381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten hexafluoride
CAS7783-82-6
Molecular FormulaF6W
WF6
Molecular Weight297.8 g/mol
Structural Identifiers
SMILESF[W](F)(F)(F)(F)F
InChIInChI=1S/6FH.W/h6*1H;/q;;;;;;+6/p-6
InChIKeyNXHILIPIEUBEPD-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes225 g / 450 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water
Decomposes in water
Very soluble in carbon tetrachloride, cyclohexane
Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF
MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride)

Tungsten Hexafluoride WF6 Semiconductor-Grade Precursor Technical Overview and Procurement Considerations


Tungsten hexafluoride (WF₆, CAS 7783-82-6) is a volatile, corrosive, colorless gas at room temperature (boiling point 17.5 °C, vapor pressure 10 hPa at 20 °C) that serves as the industry-standard precursor for tungsten chemical vapor deposition (CVD) in semiconductor manufacturing [1]. With a molecular weight of 297.84 g/mol, WF₆ is primarily utilized for depositing tungsten films for contact/via fill and interconnect metallization in VLSI circuits, accounting for over 75% of global electronic-grade WF₆ consumption [2]. High-purity electronic grades ranging from 5N (99.999%) to 6N (99.9999%) are commercially available to meet advanced node semiconductor requirements [3].

Why Generic Substitution of Tungsten Hexafluoride WF6 Fails: Critical Differentiators vs. W(CO)₆, WCl₅, and MoF₆


Generic substitution among tungsten deposition precursors fails due to fundamental differences in volatility, decomposition pathways, and electrical performance of resultant films. Tungsten carbonyl (W(CO)₆) operates at lower temperatures (<400 °C) but produces β-phase tungsten films with resistivities >1000 μΩ·cm unless post-annealed to 900 °C, and introduces carbon contamination [1]. Solid tungsten pentachloride (WCl₅) requires extensive heating (melting point 248 °C, boiling point 275.6 °C) to generate sufficient vapor pressure for CVD/ALD, introducing chloride residues and yielding films with resistivity ~395 μΩ·cm under optimized plasma conditions [2][3]. Molybdenum hexafluoride (MoF₆), while structurally analogous, is a significantly stronger oxidant (redox potential difference ~1 V) with distinct reactivity toward substrates and co-reactants, precluding direct substitution in tungsten-specific process windows [4].

Tungsten Hexafluoride WF6 Quantitative Differentiation Evidence vs. Alternatives for Procurement Decisions


Electrical Resistivity: WF6-Derived CVD Tungsten Films vs. W(CO)₆-Derived Films

WF₆-based CVD via H₂ reduction produces α-phase tungsten films with as-deposited resistivity of 8.1–14.7 μΩ·cm, whereas W(CO)₆ thermal decomposition yields metastable β-W films with resistivity >1000 μΩ·cm unless post-annealed at 900 °C to achieve ~19 μΩ·cm [1][2]. The as-deposited resistivity difference exceeds two orders of magnitude, a critical factor for semiconductor interconnect applications requiring low-resistance metallization without additional thermal budget.

CVD tungsten Film resistivity Semiconductor metallization

Vapor Pressure and Delivery: WF6 vs. WCl5 Solid Precursor Volatility Comparison

WF₆ is a gas at room temperature (boiling point 17.5 °C) with a vapor pressure of 10 hPa (7.5 Torr) at 20 °C, enabling direct mass flow-controlled vapor delivery without heating . In contrast, WCl₅ is a solid with melting point 248 °C and boiling point 275.6 °C, requiring extensive heating to generate process-usable vapor pressure and introducing delivery system complexity and potential chloride contamination [1]. This fundamental phase difference drives WF₆'s dominance in high-volume semiconductor manufacturing where precise, reproducible precursor delivery is essential.

Precursor delivery Vapor pressure CVD process control

Oxidizing Strength: WF6 vs. MoF6 Redox Potential Differential

Electrochemical studies in acetonitrile demonstrate that MoF₆ is a stronger oxidizing agent than WF₆ by approximately 1.06 V [1]. This potential difference directly impacts reactivity with substrates and co-reactants: MoF₆ oxidizes Cu⁰ to Cu²⁺, whereas WF₆ does not exhibit the same oxidative capacity under identical conditions [2]. For applications requiring mild fluorinating or oxidizing conditions—such as selective tungsten deposition where excessive substrate oxidation must be avoided—WF₆'s lower oxidizing power is a process-selection advantage.

Redox chemistry Oxidizing agent Electrochemical potential

Electron Affinity: WF6 vs. MoF6 Gas-Phase Thermodynamic Comparison

The gas-phase electron affinity (ΔH_E) of WF₆ is estimated as –490 ± 5 kJ·mol⁻¹ at 298 K, which is significantly less negative (lower magnitude) than the electron affinity of MoF₆ (–517 ± 6 kJ·mol⁻¹) [1]. This 27 kJ·mol⁻¹ difference reflects WF₆'s reduced tendency to accept an electron and undergo reduction compared to MoF₆. For gas-phase reactions involving electron transfer or plasma-enhanced deposition processes where precursor fragmentation is initiated by electron attachment, this thermodynamic distinction influences reaction kinetics and by-product distributions.

Electron affinity Thermochemistry Molecular energetics

Deposition Selectivity: WF6 Adsorption and Desorption Behavior on Si vs. SiO2 Surfaces

X-ray photoelectron spectroscopy (XPS) studies demonstrate that WF₆ exhibits intrinsically selective adsorption behavior: WF₆ molecules adsorb onto hydrogen-terminated silicon surfaces at room temperature and, upon annealing at 400 °C in ultrahigh vacuum, W and WF species remain on silicon substrates while all adsorbates completely desorb from silicon dioxide (SiO₂) surfaces [1]. This inherent surface selectivity is contrasted with TaF₅, which displays nonselective adsorption on SiO₂ and polyimide surfaces [2]. The desorption differential provides a fundamental basis for selective tungsten CVD processes essential for contact and via fill in semiconductor manufacturing.

Selective deposition Surface adsorption XPS analysis

Purity Grade Availability: WF6 Commercial Specifications for Semiconductor Applications

Commercially available WF₆ for semiconductor applications is supplied in multiple purity grades: 5N (99.999%), 5.5N (99.9995%), and 6N (99.9999%) [1]. Semiconductor-grade WF₆ is produced by direct reaction of high-purity tungsten metal with fluorine gas followed by multi-stage purification, achieving impurity levels of ≤0.5 ppmv each for O₂, N₂, CO, CO₂, CF₄, SF₆, and SiF₄ in 5.5N-grade material [2]. The 6N grade (99.9999% purity) is required for advanced semiconductor nodes below 14 nm and 3D NAND memory fabrication [3]. In contrast, W(CO)₆ and WCl₅ lack comparable standardized electronic-grade purity specifications and validated multi-vendor supply chains for high-volume semiconductor manufacturing.

Electronic-grade precursor Purity specification Semiconductor materials

Tungsten Hexafluoride WF6 Optimal Application Scenarios Based on Differentiated Performance Evidence


Semiconductor Contact and Via Fill Metallization

WF₆-based CVD is the industry standard for tungsten contact and via fill in VLSI and ULSI integrated circuits. The as-deposited low resistivity of 8.1–14.7 μΩ·cm enables low-resistance interconnects without high-temperature post-annealing, while the intrinsic selective adsorption on Si versus SiO₂ surfaces (with complete desorption from SiO₂ at 400 °C) supports area-selective deposition processes essential for high-aspect-ratio feature filling [1][2]. Electronic-grade WF₆ with 5N–6N purity specifications ensures minimal contamination in advanced node manufacturing [3].

Advanced Node Semiconductor Manufacturing (≤14 nm) and 3D NAND

6N-grade WF₆ (99.9999% purity) with rigorously controlled gas-phase impurities (O₂, N₂, CO, CO₂, CF₄, SF₆, SiF₄ each ≤0.5 ppmv) is required for advanced semiconductor nodes below 14 nm and 3D NAND memory fabrication [1][2]. The room-temperature gaseous state of WF₆ (boiling point 17.5 °C, vapor pressure 10 hPa at 20 °C) enables precise mass flow-controlled delivery essential for the tight process windows and high uniformity demands of advanced patterning and high-aspect-ratio 3D structures [3].

Selective Tungsten Deposition for Patterned Substrates

WF₆ exhibits inherent surface-selective behavior demonstrated by XPS: room-temperature adsorption on hydrogen-terminated silicon, followed by complete adsorbate desorption from SiO₂ surfaces upon annealing at 400 °C in UHV [1]. This intrinsic selectivity, combined with WF₆'s milder oxidizing strength compared to MoF₆ (redox potential difference ~1.06 V), enables selective tungsten deposition processes where unintended substrate oxidation must be avoided [2]. These properties are leveraged in contact hole filling and selective metal capping applications where pattern fidelity is critical.

Low-Thermal-Budget Tungsten Metallization

WF₆ H₂-reduction CVD produces α-phase tungsten with as-deposited resistivity of 8.1–14.7 μΩ·cm at deposition temperatures of ~490 °C, achieving low-resistance films without post-deposition high-temperature annealing [1]. In contrast, alternative precursors such as W(CO)₆ yield β-phase tungsten requiring 900 °C vacuum annealing to achieve comparable resistivity (~19 μΩ·cm) [2]. This thermal budget advantage makes WF₆ essential for back-end-of-line (BEOL) metallization where thermal exposure must be minimized to protect underlying device structures and low-k dielectrics.

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